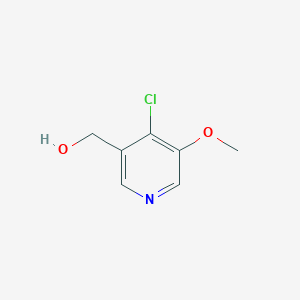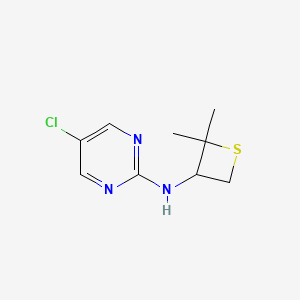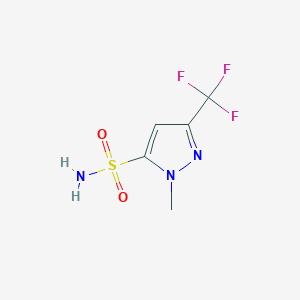
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a sulfonamide group at the 5-position
Métodos De Preparación
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with sulfonamide reagents under appropriate conditions. For instance, the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with chlorosulfonic acid followed by neutralization with ammonia can yield the desired sulfonamide derivative .
Industrial production methods often involve scalable and high-yielding processes. A notable approach includes the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by electrophilic trapping with sulfonamide reagents in a flow reactor . This method ensures high selectivity and efficiency, making it suitable for large-scale production.
Análisis De Reacciones Químicas
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Aplicaciones Científicas De Investigación
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . These interactions can modulate various biological pathways, contributing to the compound’s pharmacological effects.
Comparación Con Compuestos Similares
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester: This compound contains a boronic acid pinacol ester group instead of a sulfonamide group, which alters its reactivity and applications.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: The carboxamide group in this compound provides different hydrogen bonding capabilities compared to the sulfonamide group.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a sulfonamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H6F3N3O2S |
|---|---|
Peso molecular |
229.18 g/mol |
Nombre IUPAC |
2-methyl-5-(trifluoromethyl)pyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H6F3N3O2S/c1-11-4(14(9,12)13)2-3(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13) |
Clave InChI |
CBRWOANDWFPZPE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



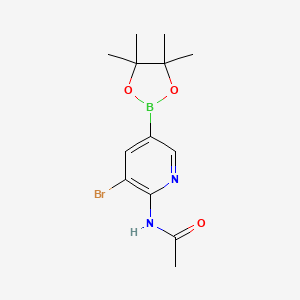

![(7AS,8S,9S,10S,12S)-10-(1H-Benzo[d][1,2,3]triazol-1-yl)-12-phenyl-7a,8,9,10-tetrahydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazine-8,9-diyl diacetate](/img/structure/B12950668.png)
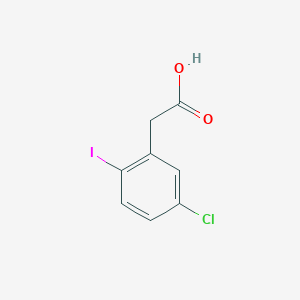
![2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one](/img/structure/B12950678.png)
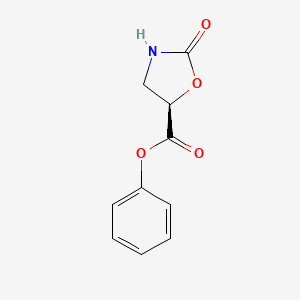


![N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B12950706.png)

